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molecular formula C18H29NO6S B8405217 tert-Butyl 2-(2-(4-methoxy-N,2,6-trimethylphenylsulfonamido)ethoxy)acetate

tert-Butyl 2-(2-(4-methoxy-N,2,6-trimethylphenylsulfonamido)ethoxy)acetate

Cat. No. B8405217
M. Wt: 387.5 g/mol
InChI Key: HVDHVRLPHHOXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268814B2

Procedure details

n-Bu4NCl (39 g, 140.1 mmol) was added to a solution of N-(2-hydroxyethyl)-4-methoxy-N,2,6-trimethylbenzenesulfonamide (116 g, 424.4 mmol) in toluene (750 ml) and the mixture was cooled to 0° C. Aqueous 35% strength NaOH solution (1,000 ml) was then added. Bromoacetic acid tert-butyl ester (93 ml, 636.6 mmol) was then added dropwise to the reaction mixture and the mixture was stirred at room temperature for 2 hours. The organic phase was separated off, washed with water (3×750 ml), dried over Na2SO4 and concentrated in vacuo. Purification was carried out by chromatography on silica gel (heptane/ethyl acetate 4:1). The yield was 124.6 g (76%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Three
Quantity
39 g
Type
catalyst
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]([CH3:18])[S:5]([C:8]1[C:13]([CH3:14])=[CH:12][C:11]([O:15][CH3:16])=[CH:10][C:9]=1[CH3:17])(=[O:7])=[O:6].[OH-].[Na+].[C:21]([O:25][C:26](=[O:29])[CH2:27]Br)([CH3:24])([CH3:23])[CH3:22]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].C1(C)C=CC=CC=1>[CH3:16][O:15][C:11]1[CH:12]=[C:13]([CH3:14])[C:8]([S:5]([N:4]([CH2:3][CH2:2][O:1][CH2:27][C:26]([O:25][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:29])[CH3:18])(=[O:7])=[O:6])=[C:9]([CH3:17])[CH:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
93 mL
Type
reactant
Smiles
C(C)(C)(C)OC(CBr)=O
Step Three
Name
Quantity
116 g
Type
reactant
Smiles
OCCN(S(=O)(=O)C1=C(C=C(C=C1C)OC)C)C
Name
Quantity
39 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
WASH
Type
WASH
Details
washed with water (3×750 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CCOCC(=O)OC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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